molecular formula C20H25Cl2N5O2S B2419440 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189891-95-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2419440
CAS RN: 1189891-95-9
M. Wt: 470.41
InChI Key: JDRRUFPXSXDWQN-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazoles have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride .

Scientific Research Applications

Synthesis and Biological Activity

The compound N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is part of a broader class of compounds with significant interest in medicinal chemistry for their potential biological activities. While the specific compound mentioned is not directly highlighted in available research, compounds with similar structures have been extensively studied for their synthesis, biological activities, and applications in drug development. For instance, derivatives of benzothiazole and pyrazole have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. These compounds often target specific biological pathways or receptors, demonstrating significant potential in the development of new therapeutic agents.

Analgesic and Anti-inflammatory Activities

Compounds similar to this compound have been synthesized and tested for their cyclooxygenase inhibition, offering promising analgesic and anti-inflammatory effects. For example, studies have shown that certain diaryl dihydropyrazole-3-carboxamides exhibit significant in vivo anti-obesity activity, which is related to their ability to act as CB1 receptor antagonists, thereby reducing appetite and body weight (Srivastava et al., 2007). This research underscores the therapeutic potential of pyrazole derivatives in managing conditions like obesity, which is often linked with inflammation.

Antimicrobial Properties

The structural framework of this compound is conducive to antimicrobial activity. Various synthesized compounds that share a similar structural basis have been reported to exhibit potent antibacterial effects, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Palkar et al., 2017).

Future Directions

The compounds have shown promising results in terms of their anti-inflammatory properties . Future research could focus on further exploring the therapeutic potential of these compounds and their derivatives, as well as investigating their efficacy in treating other conditions.

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S.ClH/c1-3-25-7-6-16(23-25)19(27)26(9-8-24-10-12-28-13-11-24)20-22-17-14(2)4-5-15(21)18(17)29-20;/h4-7H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRRUFPXSXDWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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